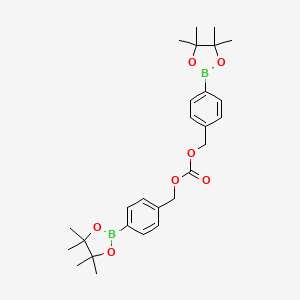
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl carbonate
概要
説明
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl carbonate is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound features a benzyl carbonate group attached to a dioxaborolane ring, which is known for its stability and reactivity in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl carbonate typically involves the reaction of benzyl alcohol derivatives with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by palladium or copper catalysts under mild conditions. The reaction conditions usually include a solvent such as tetrahydrofuran or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
化学反応の分析
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl carbonate undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of boron and hydrogen across a double bond in alkenes or alkynes, often catalyzed by transition metals.
Coupling Reactions: The compound can participate in coupling reactions with aryl iodides to form aryl boronates.
Common Reagents and Conditions
Common reagents used in these reactions include bis(pinacolato)diboron, pinacolborane, and various transition metal catalysts such as palladium and copper. The reactions are typically carried out in solvents like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include pinacol benzyl boronate, aryl boronates, and chiral allenyl boronates .
科学的研究の応用
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl carbonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Catalysis: The compound is used as a catalyst in various chemical reactions, including borylation and hydroboration.
作用機序
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl carbonate involves the formation of boron-carbon bonds through borylation and hydroboration reactions. The compound acts as a boron source, and its reactivity is facilitated by the presence of transition metal catalysts. The molecular targets and pathways involved include the activation of C-H bonds and the formation of boron-carbon bonds .
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound features a benzaldehyde group instead of a benzyl carbonate group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features an aniline group instead of a benzyl carbonate group.
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl carbonate is unique due to its combination of a benzyl carbonate group and a dioxaborolane ring. This structure provides stability and reactivity, making it a versatile compound in various chemical reactions and applications .
特性
IUPAC Name |
bis[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl] carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36B2O7/c1-24(2)25(3,4)34-28(33-24)21-13-9-19(10-14-21)17-31-23(30)32-18-20-11-15-22(16-12-20)29-35-26(5,6)27(7,8)36-29/h9-16H,17-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLOVBIXBKDBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)OCC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36B2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you provide an example of how 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl carbonate has been utilized for targeted protein therapy?
A: Researchers have successfully used NBC to modify Ribonuclease A (RNase A), an enzyme with potential anti-tumor activity. [] The resulting RNase A-NBC conjugate was inactive until exposed to H2O2, which cleaved the NBC and restored RNase A's enzymatic activity. [] This activation specifically within tumor cells, characterized by higher ROS levels, led to targeted cytotoxicity. []
Q2: What are the advantages of using this compound in conjunction with nanocarriers for protein delivery?
A: Combining NBC-modified proteins with specialized nanocarriers enhances targeted delivery and controlled activation. [, ] For instance, NBC-modified cytochrome c, when loaded onto a yolk-shell nanoparticle alongside doxorubicin, remained inactive during circulation. [] Once these nanoparticles reached the tumor microenvironment with elevated ROS, the NBC was cleaved, activating cytochrome c and triggering the release of doxorubicin. [] This strategy combines protein therapy with chemotherapy for a synergistic anti-tumor effect. []
Q3: How can light be used to further control the activation of proteins modified with this compound?
A: Researchers have incorporated photosensitizers into nanocarriers carrying NBC-modified proteins. [] Upon light irradiation at a specific wavelength, the photosensitizer generates ROS, specifically H2O2, in the tumor microenvironment. [] This localized H2O2 production then activates the NBC-modified protein, leading to a highly controlled therapeutic effect. [] This approach adds a layer of spatiotemporal control to protein activation, minimizing off-target effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



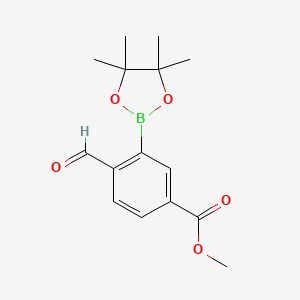

![2-(benzyloxy)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8226770.png)
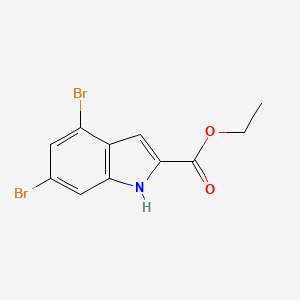
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B8226778.png)
![7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8226793.png)
![3,3-Difluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B8226801.png)
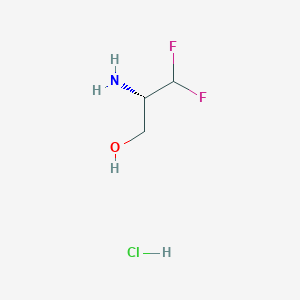
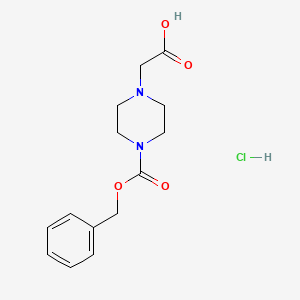

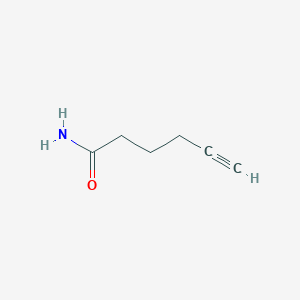
![6-[4-(2-Fluoro-benzyloxy)-phenoxy]-nicotinic acid](/img/structure/B8226855.png)
![Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8226860.png)
